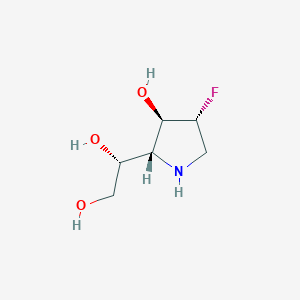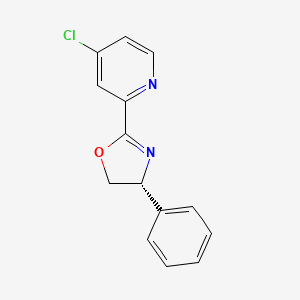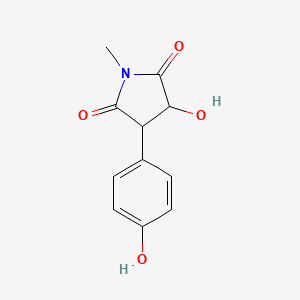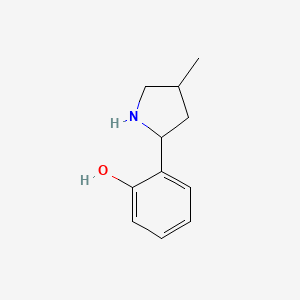![molecular formula C7H8N2 B12871260 3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
3-Methyl-1H-pyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole-2-carboxylic acid with aniline derivatives in the presence of carbonyldiimidazole (CDI) and a base under microwave conditions . This method is efficient and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the compound. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole or imidazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Methyl-1H-pyrrolo[1,2-a]imidazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has shown potential as a scaffold for the development of bioactive molecules. It is investigated for its antimicrobial, antiviral, and anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are studied for their ability to interact with various biological targets, making them candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 3-Methyl-1H-pyrrolo[1,2-a]imidazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Similar in structure but contains a pyrazine ring instead of an imidazole ring.
Imidazo[1,2-a]pyridine: Contains a pyridine ring fused with an imidazole ring.
Pyrrolo[2,1-c][1,4]benzodiazepine: Features a benzodiazepine ring fused with a pyrrole ring.
Uniqueness
3-Methyl-1H-pyrrolo[1,2-a]imidazole is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8N2 |
|---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
3-methyl-1H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H8N2/c1-6-5-8-7-3-2-4-9(6)7/h2-5,8H,1H3 |
InChI-Schlüssel |
AEAOQLKYMWPHST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=CC=CN12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)




![1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871246.png)
![(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)

![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
